molecular formula C10H7NO4 B2673733 4-(5-Hydroxyisoxazol-3-yl)benzoic acid CAS No. 2091988-18-8

4-(5-Hydroxyisoxazol-3-yl)benzoic acid

Cat. No.: B2673733
CAS No.: 2091988-18-8
M. Wt: 205.169
InChI Key: NOXDENOBLWNTCL-UHFFFAOYSA-N
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Description

4-(5-Hydroxyisoxazol-3-yl)benzoic acid is a compound that features a benzoic acid moiety linked to a hydroxyisoxazole ring Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Scientific Research Applications

4-(5-Hydroxyisoxazol-3-yl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe in studying enzyme mechanisms and interactions.

    Medicine: It has potential therapeutic applications due to its structural similarity to biologically active compounds.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical system in which “4-(5-Hydroxyisoxazol-3-yl)benzoic acid” is acting. For example, benzoic acid is known to have antimicrobial properties .

Safety and Hazards

The safety and hazards associated with “4-(5-Hydroxyisoxazol-3-yl)benzoic acid” would depend on its exact molecular structure and properties. Benzoic acid, for example, is known to cause skin irritation and serious eye damage .

Future Directions

The future directions for research on “4-(5-Hydroxyisoxazol-3-yl)benzoic acid” would depend on its potential applications. Isoxazoles are a topic of ongoing research due to their presence in many commercially available drugs .

Chemical Reactions Analysis

4-(5-Hydroxyisoxazol-3-yl)benzoic acid can undergo various chemical reactions, including:

Properties

IUPAC Name

4-(5-oxo-2H-1,2-oxazol-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-9-5-8(11-15-9)6-1-3-7(4-2-6)10(13)14/h1-5,11H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXDENOBLWNTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)ON2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401284833
Record name 4-(5-Hydroxy-3-isoxazolyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401284833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178168-22-4
Record name 4-(5-Hydroxy-3-isoxazolyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401284833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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